molecular formula C15H21BrN2O B248135 N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

货号 B248135
分子量: 325.24 g/mol
InChI 键: UDLRBHGQXATRNY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological disorders, including addiction, schizophrenia, and Parkinson's disease.

作用机制

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide is a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in reward and motivation, while the mesocortical pathway is involved in cognitive function. By antagonizing the dopamine D3 receptor, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide may reduce the rewarding effects of drugs of abuse, improve cognitive function in schizophrenia, and protect dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to reduce drug-seeking behavior, improve cognitive function, and protect dopaminergic neurons. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. BDNF has been implicated in a variety of neurological disorders, including depression, anxiety, and Alzheimer's disease.

实验室实验的优点和局限性

One advantage of using N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows researchers to investigate the specific role of the D3 receptor in neurological disorders, without affecting other dopamine receptors. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its relatively low yield in the synthesis method, which may limit its availability for research purposes.

未来方向

There are a number of future directions for research on N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide. One area of interest is the potential use of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide as a treatment for substance use disorders. Further studies are needed to investigate the efficacy of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in reducing drug-seeking behavior in human subjects. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide may have potential as a treatment for other neurological disorders, such as depression, anxiety, and Alzheimer's disease. Finally, further research is needed to investigate the mechanism of action of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide, and to identify other potential targets for therapeutic intervention.

合成方法

The synthesis of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide involves the reaction of 4-bromobenzoyl chloride with 4-methylpiperidine in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with 3-(dimethylamino)propionitrile in the presence of potassium carbonate and acetonitrile to yield N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide. The yield of this synthesis method is reported to be around 50%.

科学研究应用

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been studied extensively for its potential as a therapeutic agent for neurological disorders. In particular, it has been investigated as a treatment for addiction, schizophrenia, and Parkinson's disease. Studies have shown that N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful treatment for substance use disorders. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to improve cognitive function in animal models of schizophrenia, indicating that it may be a potential treatment for this disorder. Finally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may be a useful treatment for this disorder as well.

属性

产品名称

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

分子式

C15H21BrN2O

分子量

325.24 g/mol

IUPAC 名称

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C15H21BrN2O/c1-12-6-9-18(10-7-12)11-8-15(19)17-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19)

InChI 键

UDLRBHGQXATRNY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

规范 SMILES

CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。